molecular formula C14H19ClN2O3S B5778077 N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5778077
M. Wt: 330.8 g/mol
InChI Key: DHTBXGDMGDKUJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and related derivatives often involves complex reactions that aim to introduce specific functional groups to the piperidine backbone. A notable method involves the conjugate addition of amino groups to acetylenic sulfones, leading to various piperidine derivatives through intramolecular alkylation processes. These synthesis pathways are crucial for creating compounds with desired biological activities, such as potent inhibitors of acetylcholinesterase, showcasing the compound's potential in therapeutic applications (Yan & Gao, 2000).

Molecular Structure Analysis

The molecular structure of N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, which are pivotal for its chemical and biological properties. Crystal structure analysis and conformational studies provide insights into the compound's three-dimensional shape, crucial for understanding its interaction with biological targets. These structural features are significant for the compound's activity as a receptor antagonist, indicating its potential for modulating physiological processes (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide undergoes various chemical reactions that modify its structure and enhance its biological activity. These reactions include nucleophilic substitutions and additions, which are fundamental for developing analogs with improved pharmacological profiles. The compound's ability to undergo these transformations is indicative of its versatility and potential for therapeutic use (Lee & Kim, 1993).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-10-3-4-12(9-13(10)15)16-14(18)11-5-7-17(8-6-11)21(2,19)20/h3-4,9,11H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBXGDMGDKUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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